Tnik-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Traf2- and Nck-interacting protein kinase inhibitor 3 (Tnik-IN-3) is a highly potent and selective inhibitor of Traf2- and Nck-interacting protein kinase (TNIK). It exhibits an IC50 value of 0.026 μM, demonstrating strong selectivity for TNIK. Additionally, this compound shows inhibitory activity against Flt4, Flt1, and DRAK1 . This compound is primarily used in research related to colorectal cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tnik-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production methods for this compound are not widely available in the public domain. The compound is typically produced in research laboratories and specialized facilities that adhere to strict quality control measures to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tnik-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the chemical structure of this compound.
Substitution: Substitution reactions involve the replacement of specific functional groups within the compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions, such as temperature, pressure, and solvent, vary depending on the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in modified compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Tnik-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of TNIK and its effects on various signaling pathways.
Biology: Investigated for its role in cell motility, proliferation, differentiation, and survival.
Medicine: Explored as a potential therapeutic agent for colorectal cancer and other malignancies.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting TNIK.
Wirkmechanismus
Tnik-IN-3 exerts its effects by binding to the active site of the TNIK enzyme, preventing it from phosphorylating its target substrates. This inhibition disrupts downstream signaling pathways that are dependent on TNIK activity, leading to the suppression of cancer cell growth and survival . The molecular targets and pathways involved include the Wnt/β-catenin signaling pathway, which is crucial for the regulation of cell proliferation and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flt4 Inhibitors: Compounds that inhibit Flt4, such as Tnik-IN-3, are used in research related to cancer and other diseases.
Flt1 Inhibitors: Similar to this compound, Flt1 inhibitors are explored for their potential therapeutic applications.
DRAK1 Inhibitors: Compounds that inhibit DRAK1 are studied for their role in various biological processes.
Uniqueness of this compound
This compound is unique due to its high selectivity and potency as a TNIK inhibitor. Its ability to inhibit multiple targets, including Flt4, Flt1, and DRAK1, makes it a valuable tool in scientific research. Additionally, its oral bioavailability and efficacy in preclinical models of colorectal cancer highlight its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C23H18FN3O2 |
---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
4-[(4-fluorophenyl)methyl]-8-(1H-pyrrolo[2,3-b]pyridin-5-yl)-2,3-dihydro-1,4-benzoxazepin-5-one |
InChI |
InChI=1S/C23H18FN3O2/c24-19-4-1-15(2-5-19)14-27-9-10-29-21-12-16(3-6-20(21)23(27)28)18-11-17-7-8-25-22(17)26-13-18/h1-8,11-13H,9-10,14H2,(H,25,26) |
InChI-Schlüssel |
UVLOISNMRLZTPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C=CC(=C2)C3=CN=C4C(=C3)C=CN4)C(=O)N1CC5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.